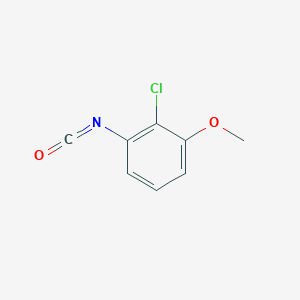
2-Chloro-1-isocyanato-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-isocyanato-3-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Reactivity and Transformations
The presence of the isocyanate group in 2-Chloro-1-isocyanato-3-methoxybenzene allows it to participate in numerous chemical reactions:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols, leading to the formation of ureas or carbamates, respectively. This property is particularly useful in synthesizing various derivatives that can be used in pharmaceuticals and agrochemicals.
- Hydrolysis : Under hydrolytic conditions, the isocyanate group can react with water to yield the corresponding amine and carbon dioxide. This reaction pathway is significant for environmental degradation studies of isocyanates.
- Addition Reactions : The compound can also engage in addition reactions with nucleophiles, further expanding its utility in organic synthesis.
Biological Applications
Biological Interaction Studies
The reactivity of this compound towards biomolecules makes it a candidate for biological studies:
- Protein Modification : The compound may form covalent bonds with amino groups in proteins, potentially altering protein function. This aspect is critical for understanding drug interactions and designing inhibitors for various biological pathways.
- Pharmacological Probes : Similar compounds have been employed as pharmacological probes to investigate cellular mechanisms. For instance, studies have shown that related isocyanates can inhibit specific pathways involved in cancer cell migration and invasion, suggesting potential therapeutic applications .
Industrial Applications
Use in Material Science
The compound's chemical properties enable its use in material science:
- Polymer Chemistry : Isocyanates are widely used in the synthesis of polyurethanes. This compound could serve as a building block for creating specialized polymers with tailored properties for applications in coatings, adhesives, and foams.
Case Study 1: Synthesis of Ureas
A study demonstrated the successful synthesis of urea derivatives through the reaction of this compound with various amines. The process yielded high-purity products suitable for pharmaceutical applications, showcasing the compound's utility in drug development.
Research involving similar isocyanate compounds indicated their effectiveness as inhibitors of specific cancer pathways. These findings support the potential use of this compound in developing novel anticancer agents by modifying its structure to enhance selectivity and efficacy against target proteins involved in tumor progression .
Eigenschaften
CAS-Nummer |
183513-64-6 |
|---|---|
Molekularformel |
C8H6ClNO2 |
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
2-chloro-1-isocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-12-7-4-2-3-6(8(7)9)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
JWHPQBAWKJSXAL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1Cl)N=C=O |
Kanonische SMILES |
COC1=CC=CC(=C1Cl)N=C=O |
Synonyme |
Benzene, 2-chloro-1-isocyanato-3-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















